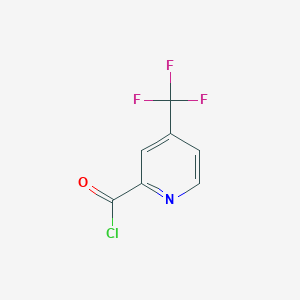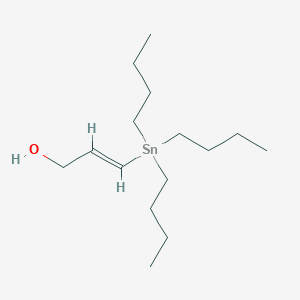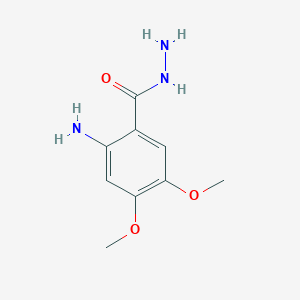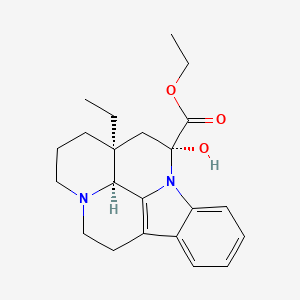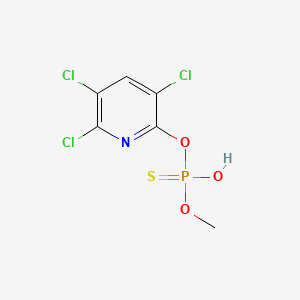
Chlorpyriphos-methyl Desmethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpyriphos-methyl desmethyl is a derivative of chlorpyrifos-methyl, an organophosphorus compound widely used as a pesticide. Chlorpyrifos-methyl is known for its effectiveness in controlling a variety of insect pests on crops and stored products. The desmethyl derivative is formed through the metabolic process, where one of the methyl groups is removed. This compound is of interest due to its potential environmental and health impacts, as well as its role in the degradation pathway of chlorpyrifos-methyl .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chlorpyriphos-methyl desmethyl typically involves the demethylation of chlorpyrifos-methyl. This can be achieved through various chemical reactions, including hydrolysis and oxidation. The reaction conditions often require specific catalysts and solvents to facilitate the demethylation process .
Industrial Production Methods: Industrial production of this compound is generally carried out in controlled environments to ensure the purity and yield of the compound. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: Chlorpyriphos-methyl desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorpyrifos-methyl oxon, while reduction may produce various hydrolyzed derivatives .
科学研究应用
Chlorpyriphos-methyl desmethyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the degradation pathways and environmental fate of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms, including its potential toxicity to aquatic life and beneficial insects.
Medicine: Studied for its potential impacts on human health, particularly its neurotoxic effects and mechanisms of action.
作用机制
The primary mechanism of action of chlorpyriphos-methyl desmethyl involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
相似化合物的比较
Chlorpyrifos: Another organophosphorus pesticide with a similar structure but different metabolic pathways and toxicity profiles.
Chlorpyrifos-methyl: The parent compound from which chlorpyriphos-methyl desmethyl is derived.
Triclopyr: A related compound with similar pesticidal properties but different environmental and health impacts.
Uniqueness: this compound is unique due to its specific metabolic origin and the distinct pathways it undergoes during degradation. Its formation and behavior in the environment provide valuable insights into the overall fate of organophosphorus pesticides and their potential risks .
属性
分子式 |
C6H5Cl3NO3PS |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15) |
InChI 键 |
DYESOQMZDNCQNZ-UHFFFAOYSA-N |
规范 SMILES |
COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
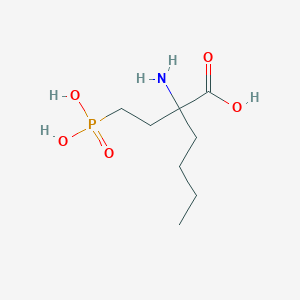
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)


![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
